1-Tridecyn-3-ol
Description
Contextual Significance within Alkyne Alcohol Chemistry
Alkynyl alcohols, also known as alkynols, are a class of organic compounds that possess both an alkyne (carbon-carbon triple bond) and an alcohol (hydroxyl group) functionality. sioc-journal.cnresearchgate.net This dual functionality makes them versatile synthons in organic synthesis. researchgate.net The alkyne group can participate in a wide array of reactions, including additions, couplings, and cyclizations, while the hydroxyl group can be involved in esterifications, oxidations, and can direct the stereochemical outcome of nearby reactions. sioc-journal.cnontosight.ai
1-Tridecyn-3-ol, as a member of this class, embodies these characteristics. Its long alkyl chain introduces lipophilicity, a property that can be crucial in the synthesis of molecules with biological applications, such as pheromones and fatty acids. scholaris.ca The specific placement of the hydroxyl group at the C-3 position, adjacent to the alkyne, creates a propargylic alcohol moiety. This arrangement is particularly significant as it activates both the alkyne and the alcohol, leading to unique reactivity and applications in complex molecular construction. sioc-journal.cnresearchgate.net
Historical Perspective of Alkynol Research and Derivatives
The study of organic chemistry has seen a remarkable evolution, from early observations of natural substances to the development of sophisticated synthetic methodologies. solubilityofthings.comnumberanalytics.com The journey of alkynol research is woven into this broader history. Initially, the focus was on understanding the fundamental properties and reactions of simple alkynes and alcohols. wikipedia.orgrochelleforrester.ac.nz The development of methods to form carbon-carbon bonds, a cornerstone of organic synthesis, was crucial for the preparation of more complex molecules like this compound.
A pivotal moment in alkynol chemistry was the discovery of reactions that could selectively transform the alkyne and alcohol groups. wikipedia.org For instance, the ability to perform nucleophilic addition to the carbonyl group to create α-alkynyl alcohols opened up new avenues for synthesis. wikipedia.org Over time, chemists developed a deeper understanding of the reactivity of these bifunctional molecules, leading to the design of more intricate synthetic strategies. mdpi.com The synthesis of urea (B33335) by Friedrich Wöhler in 1828 was a landmark that challenged the theory of vitalism and paved the way for the laboratory synthesis of organic compounds, including complex alkynols. solubilityofthings.comwikipedia.org
Contemporary Research Landscape and Emerging Areas for this compound
Current research on this compound and related long-chain alkynols is vibrant and multifaceted. One of the most prominent areas of application is in the synthesis of natural products and biologically active molecules. For example, this compound serves as a key precursor in the synthesis of insect pheromones, which are essential for pest management strategies. scholaris.ca A notable synthesis involves the reaction of undecanal (B90771) with ethynylmagnesium bromide, yielding this compound in high yield. scholaris.cacdnsciencepub.com This intermediate can then be further elaborated to produce the desired pheromone structures. scholaris.ca
The reactivity of the propargylic alcohol unit in this compound is also being exploited in the development of novel synthetic methodologies. sioc-journal.cnresearchgate.net Researchers are exploring its use in various cyclization and annulation reactions to construct complex cyclic and heterocyclic systems. sioc-journal.cnrsc.org These reactions are often catalyzed by transition metals, which can activate the alkyne bond and facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net Furthermore, the direct transformation of propargylic alcohols into other valuable functional groups, such as allenes, is an active area of investigation. rsc.orgresearchgate.net
Below is a table summarizing a key synthesis of this compound and its subsequent conversion, highlighting its role as a synthetic intermediate.
| Reaction Step | Starting Material(s) | Reagent(s) and Conditions | Product(s) | Yield | Reference |
| Synthesis of this compound | Undecanal, Ethynylmagnesium bromide | THF, 0 °C to room temperature | This compound | 92% | scholaris.cacdnsciencepub.com |
| Oxidation | This compound | Dess-Martin periodinane (DMP), CH₂Cl₂ | 1-Tridecyn-3-one | 88% | scholaris.cacdnsciencepub.com |
Overview of Key Challenges and Opportunities in this compound Research
Despite the significant progress in the chemistry of this compound, several challenges and opportunities remain. One of the primary challenges lies in achieving high levels of stereocontrol in reactions involving the chiral center at C-3. The development of new chiral catalysts and reagents that can effectively control the stereochemical outcome of these transformations is a key area for future research.
Another challenge is the development of more sustainable and atom-economical synthetic routes to this compound and its derivatives. mdpi.com While current methods are effective, they often rely on stoichiometric reagents and generate significant waste. The use of catalytic methods, particularly those employing earth-abundant and non-toxic metals, presents a significant opportunity. mdpi.com The synthesis of long-chain fatty acids and related natural products from readily available starting materials remains a challenge, and new, efficient methods are needed. beilstein-journals.org
The exploration of the biological activities of this compound and its derivatives is another promising avenue. While its role as a pheromone precursor is established, its potential in other areas, such as pharmaceuticals and materials science, is largely unexplored. The unique combination of a long alkyl chain and a reactive propargylic alcohol moiety suggests that it could be a valuable scaffold for the design of new molecules with interesting properties. The challenges in the synthesis of long-chain compounds with multiple stereocenters highlight the need for innovative iterative assembly strategies. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
649561-34-2 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
tridec-1-yn-3-ol |
InChI |
InChI=1S/C13H24O/c1-3-5-6-7-8-9-10-11-12-13(14)4-2/h2,13-14H,3,5-12H2,1H3 |
InChI Key |
NBXOZWAKVAGNDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C#C)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Tridecyn 3 Ol and Its Stereoisomers
Regioselective and Stereoselective Synthetic Approaches
The synthesis of specific isomers of 1-Tridecyn-3-ol relies on precise control over the formation of the chiral center at the C-3 position.
Grignard Reagent-Mediated Alkynylation Reactions
A foundational method for the synthesis of propargyl alcohols, including this compound, is the alkynylation of aldehydes using Grignard reagents. khanacademy.org This approach typically involves the reaction of an ethynylmagnesium halide with an appropriate aldehyde. For the synthesis of this compound, this involves the reaction of ethynylmagnesium bromide with undecanal (B90771).
The reaction proceeds through the nucleophilic addition of the acetylide anion from the Grignard reagent to the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.com A subsequent acidic workup protonates the resulting alkoxide to yield the secondary propargyl alcohol. stackexchange.com This method is highly effective for constructing the basic carbon skeleton but produces a racemic mixture of (R)- and (S)-1-Tridecyn-3-ol, as the Grignard reagent can attack the planar carbonyl group from either face with equal probability. The reactivity of the Grignard reagent is managed through the use of an appropriate solvent, typically an ether like tetrahydrofuran (THF), which stabilizes the reagent. nih.gov
Table 1: Grignard Reaction for this compound Synthesis
| Reactant 1 | Reactant 2 | Product |
|---|
Enantioselective Synthesis Pathways
To overcome the lack of stereocontrol in traditional Grignard reactions, several enantioselective methods have been developed. These pathways are crucial for accessing optically pure enantiomers of this compound, which is often necessary for biological applications.
Asymmetric Catalysis: Asymmetric catalysis involves the use of a chiral catalyst to influence the stereochemical outcome of the reaction. The addition of terminal alkynes to aldehydes can be rendered highly enantioselective by employing chiral ligands in conjunction with metal salts. nih.gov For example, zinc-based catalysts with chiral ligands like (+)-N-methylephedrine have been shown to facilitate the asymmetric addition of alkynes to aldehydes with high yields and excellent enantioselectivities. organic-chemistry.org The catalyst system, often involving Zn(OTf)₂, a chiral amino alcohol, and a base like triethylamine, creates a chiral environment that directs the approach of the alkyne to one face of the aldehyde. nih.govorganic-chemistry.org
Table 2: Examples of Catalytic Systems for Asymmetric Alkynylation
| Metal/Ligand System | Aldehyde Type | Reported Enantiomeric Excess (ee) |
|---|---|---|
| Zn(OTf)₂ / (+)-N-methylephedrine | Aliphatic & Aromatic | High |
| In(III) / BINOL | Aliphatic & Aromatic | High |
Kinetic Resolution: Kinetic resolution is a method used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. In the context of this compound, a racemic mixture can be subjected to an enzymatic acylation reaction. Lipases, such as Candida antarctica lipase B (CALB), are highly effective for this purpose. frontiersin.org The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other. This results in a mixture of the acylated R-enantiomer and the unreacted S-enantiomer (as the alcohol), which can then be separated chromatographically. frontiersin.org
Metal-Catalyzed Coupling Reactions for Alkyne Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming the carbon-carbon bonds necessary to construct the alkyne backbone of this compound precursors. biolmolchem.commdpi.com While not directly forming the alcohol, these reactions are integral to synthesizing the requisite alkynes.
Reactions such as the Sonogashira, Suzuki, and Negishi couplings are prominent in this field. torontomu.ca The Sonogashira coupling, for instance, involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This could be used to synthesize a more complex alkyne that is then converted to this compound in subsequent steps. These methods offer high efficiency and functional group tolerance, making them essential for modern organic synthesis. nih.govrsc.org
Alternative Synthetic Routes and Methodological Innovations
Beyond classical approaches, modern synthetic chemistry offers innovative routes to this compound that leverage biocatalysis and advanced chemical strategies.
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis combines chemical and enzymatic steps to achieve transformations that are difficult to accomplish by either method alone. nih.gov The primary application in synthesizing chiral this compound is the enzymatic kinetic resolution of the racemic alcohol, as described previously. researchgate.net
The process typically involves the transesterification of racemic this compound using a lipase and an acyl donor, such as vinyl acetate (B1210297). The enzyme's active site is chiral and preferentially binds one enantiomer, leading to its selective acylation. frontiersin.org This strategy is valued for its high selectivity, mild reaction conditions (often room temperature and neutral pH), and environmental compatibility. nih.gov The separation of the resulting ester from the unreacted alcohol enantiomer provides access to both optically enriched isomers.
Protecting Group Chemistry in this compound Synthesis
In multi-step syntheses involving complex molecules, protecting groups are essential to temporarily mask reactive functional groups and prevent unwanted side reactions. wikipedia.org For the synthesis of this compound derivatives or its use as an intermediate, both the hydroxyl group and the terminal alkyne may require protection.
Alcohol Protection: The hydroxyl group of this compound is commonly protected as a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ether. These groups are introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. Silyl ethers are robust and stable to a wide range of reaction conditions but can be readily removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions. oup.com
Alkyne Protection: The acidic proton of the terminal alkyne can interfere with certain reactions, such as those involving strong bases or organometallic reagents. A common strategy is to protect the alkyne by reacting it with a strong base (e.g., n-butyllithium) followed by a silyl halide (e.g., trimethylsilyl (B98337) chloride). The resulting silyl-capped alkyne is stable to many reagents and can be deprotected using fluoride ions or mild basic conditions to regenerate the terminal alkyne. oup.com
Table 3: Common Protecting Groups in this compound Synthesis
| Functional Group | Protecting Group | Abbreviation | Deprotection Reagents |
|---|---|---|---|
| Alcohol | tert-Butyldimethylsilyl | TBDMS | TBAF, H⁺ |
| Alcohol | Tetrahydropyranyl | THP | H⁺ |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound primarily revolves around the key chemical transformation involved: the addition of an acetylide to an aldehyde. Greener approaches to this reaction focus on several key areas, including the use of biocatalysis for asymmetric synthesis, the adoption of environmentally benign solvents, and the development of more atom-economical reaction pathways.
A significant advancement in the green synthesis of chiral alcohols, including propargylic alcohols like this compound, is the use of biocatalysis. Enzyme-catalyzed reactions offer high enantioselectivity and operate under mild conditions, reducing energy consumption and the need for harsh reagents. nih.govnih.gov Specifically, alcohol dehydrogenases (ADHs) have been successfully employed for the asymmetric reduction of alkynones to produce chiral propargylic alcohols. acs.org This chemoenzymatic approach provides a sustainable alternative to traditional chemical methods that may require stoichiometric amounts of chiral reagents or expensive metal catalysts. The advantages of biocatalysis include high selectivity, the use of biodegradable catalysts, and milder reaction conditions. nih.govnih.gov
The choice of solvent is another critical aspect of green synthesis. Traditional Grignard reactions, a common method for forming the carbon-carbon bond in propargylic alcohols, typically utilize ethereal solvents like diethyl ether or tetrahydrofuran (THF), which have safety and environmental concerns. Research into greener solvents has identified alternatives such as 2-methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources and offers a better safety profile. nih.gov Furthermore, the development of catalytic systems that can operate in bio-based solvents like Cyrene™ represents a significant step towards more sustainable alkynylation reactions. Blends of Cyrene™ with other organic solvents are being explored to mitigate its high viscosity while maintaining its green credentials.
Improving the atom economy of the synthesis is a core principle of green chemistry. jk-sci.com Atom-economical routes to propargylic alcohols include direct addition reactions where all the atoms of the reactants are incorporated into the final product. Catalytic asymmetric alkynylation of aldehydes is a prime example of an atom-economical approach to chiral propargylic alcohols. organic-chemistry.orgnih.govnih.gov These reactions, often catalyzed by zinc or other metals in the presence of a chiral ligand, can provide high yields and enantioselectivities with low catalyst loading, thus minimizing waste. organic-chemistry.orgnih.gov
The following table provides a comparative overview of traditional versus greener synthetic approaches for the synthesis of propargylic alcohols, which are analogous to the synthesis of this compound.
| Methodology | Key Features | Green Chemistry Aspects | Potential Drawbacks |
|---|---|---|---|
| Traditional Grignard Reaction | Addition of an organomagnesium halide to an aldehyde. | - Effective C-C bond formation. | - Use of hazardous ethereal solvents.
|
| Biocatalytic Reduction | Enzymatic (e.g., ADH) reduction of the corresponding alkynone. | - High enantioselectivity.
| - May require a separate step to synthesize the ketone precursor.
|
| Catalytic Asymmetric Alkynylation | Metal-catalyzed addition of a terminal alkyne to an aldehyde with a chiral ligand. | - High atom economy.
| - May require expensive or toxic metal catalysts and ligands.
|
| Zinc-Mediated Aqueous Synthesis | A variation of the Barbier-type reaction in an aqueous medium. | - Use of water as a solvent.
| - Scope may be limited to certain substrates.
|
Detailed research findings indicate that for the synthesis of long-chain propargylic alcohols, biocatalytic methods show great promise. While direct enzymatic synthesis of this compound from undecanal and acetylene is not yet established, the reduction of the corresponding ketone, 1-tridecyn-3-one, using a suitable alcohol dehydrogenase could yield the chiral alcohol with high enantiomeric excess. The challenge often lies in the substrate scope and scalability of these enzymatic reactions.
In the realm of catalytic asymmetric synthesis, the development of robust catalysts that are effective for aliphatic aldehydes is crucial for the synthesis of this compound. While many successful examples exist for aromatic aldehydes, the alkynylation of enolizable aliphatic aldehydes can be more challenging due to competing side reactions like self-aldol condensation. nih.gov Recent advancements in ligand design and reaction engineering are addressing these challenges, paving the way for efficient and green synthesis of a wide range of chiral propargylic alcohols.
Chemical Reactivity and Mechanistic Investigations of 1 Tridecyn 3 Ol
Functional Group Transformations of the Hydroxyl Group
The secondary hydroxyl group in 1-tridecyn-3-ol is a key site for various functional group interconversions, including oxidation to ketones and conversion into esters and ethers.
Oxidation Reactions to Propargylic Ketones (e.g., Dess-Martin Periodinane)
The oxidation of the secondary alcohol in this compound to the corresponding propargylic ketone, 1-tridecyn-3-one, is a crucial transformation. This reaction is often a necessary step in the synthesis of more complex molecules, such as insect pheromones. scholaris.caresearchgate.net A commonly employed reagent for this purpose is the Dess-Martin periodinane (DMP), known for its mild reaction conditions and high efficiency. scholaris.caresearchgate.net
In a typical procedure, this compound is reacted with DMP in a solvent like dichloromethane (B109758) (CH2Cl2). scholaris.ca The reaction proceeds to completion, yielding 1-tridecyn-3-one in high yields, for instance, 88%. scholaris.caresearchgate.net This ketone can then be used in subsequent synthetic steps, such as the formation of ketals to protect the carbonyl group during further modifications of the alkyne. scholaris.caresearchgate.net
Other oxidizing agents can also be employed for the conversion of propargylic alcohols to the corresponding ketones or aldehydes. For example, a catalytic system using iron(III) nitrate (B79036) nonahydrate (Fe(NO3)3·9H2O), TEMPO, and sodium chloride in toluene (B28343) has been shown to be effective for the aerobic oxidation of various propargylic alcohols. organic-chemistry.org This method is noted for being environmentally friendly and suitable for large-scale production. organic-chemistry.org Similarly, manganese complexes inspired by porphyrins have been developed as catalysts for the highly efficient oxidation of a range of alcohols, including propargylic alcohols, to their corresponding carbonyl compounds. rsc.org
Table 1: Oxidation of this compound
| Oxidizing Agent | Product | Yield | Reference |
|---|---|---|---|
| Dess-Martin Periodinane (DMP) | 1-Tridecyn-3-one | 88% | scholaris.caresearchgate.net |
Esterification and Etherification Reactions
The hydroxyl group of this compound can undergo esterification and etherification reactions to form a variety of derivatives. Esterification typically involves the reaction of the alcohol with a carboxylic acid or its derivative, often in the presence of an acid catalyst, to form an ester. medcraveonline.comuakron.edu This reaction is widely used to create compounds with specific physical and biological properties. medcraveonline.com For instance, many esters are known for their characteristic fragrances and are used in the perfume and food industries. uakron.edu
Etherification involves the conversion of the hydroxyl group into an ether linkage. This can be achieved through various methods, such as the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide. Ether functionalities can alter the solubility and reactivity of the parent molecule.
While specific examples of esterification and etherification of this compound are not extensively detailed in the provided search results, the general reactivity of alcohols in these transformations is well-established. medcraveonline.com
Reactions Involving the Alkyne Moiety
The terminal alkyne group of this compound is a versatile functional group that participates in a wide array of reactions, including additions, cycloadditions, and metal-catalyzed transformations.
Addition Reactions (e.g., Hydrogenation, Halogenation)
The carbon-carbon triple bond of the alkyne can undergo addition reactions. Hydrogenation, the addition of hydrogen across the triple bond, can be controlled to produce either the corresponding alkene or alkane. Semi-hydrogenation using a Lindlar catalyst selectively yields the cis-alkene, a common strategy in the synthesis of natural products. Complete hydrogenation to the corresponding alkane can be achieved with other catalysts like palladium on carbon.
Halogenation, the addition of halogens such as chlorine or bromine, can also occur across the triple bond, leading to di- or tetra-halogenated products. The reactivity of the alkyne makes it a valuable precursor for creating a variety of saturated and unsaturated derivatives. ontosight.ai
Cycloaddition Reactions (e.g., Click Chemistry Applications)
The terminal alkyne of this compound is a suitable substrate for cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." frontiersin.orgyoutube.com This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles by reacting the alkyne with an azide. frontiersin.org Triazoles are important heterocyclic compounds with applications in materials science and as bioactive molecules. frontiersin.org
The Huisgen 1,3-dipolar cycloaddition is a more general class of reactions where a 1,3-dipole reacts with a dipolarophile, such as an alkyne, to form a five-membered ring. youtube.com Besides azides, other 1,3-dipoles like nitrile oxides can react with alkynes to form isoxazoles. researchgate.net These cycloaddition reactions provide powerful tools for constructing complex molecular architectures. libretexts.org
Metal-Catalyzed Transformations (e.g., Isomerization, Hydrofunctionalization)
The alkyne moiety of this compound can be activated by various transition metal catalysts to undergo a range of transformations. sioc-journal.cnmdpi.com These reactions are fundamental in modern organic synthesis for their efficiency and selectivity. diva-portal.org
Isomerization reactions can be catalyzed by metals to shift the position of the triple bond within the carbon chain. For example, 2-decyn-1-ol (B41293) can be isomerized to 3-decyn-1-ol (B1582659) using a sodium salt of 1,3-diaminopropane.
Hydrofunctionalization reactions involve the addition of an H-X molecule (where X can be a variety of functional groups) across the alkyne. Metal catalysts, particularly palladium, are widely used to facilitate these transformations, allowing for the introduction of new functionalities with high regio- and stereoselectivity. diva-portal.org Examples include hydroboration, which introduces a boron-containing group that can be further functionalized. sioc-journal.cn
Metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are also prominent transformations for terminal alkynes. This reaction couples the alkyne with an aryl or vinyl halide to form a new carbon-carbon bond, a key step in the synthesis of many complex organic molecules. mdpi.com
Mechanistic Studies of this compound Transformations
The chemical reactivity of this compound is centered around its two primary functional groups: the terminal alkyne and the secondary alcohol. Mechanistic investigations into the transformations of this compound, while not extensively documented in dedicated studies, can be understood by examining its role as an intermediate in multi-step syntheses and by drawing parallels with well-understood reactions of similar propargylic alcohols.
Reaction Pathway Elucidation using Spectroscopic and Computational Methods
The elucidation of reaction pathways for transformations involving this compound primarily relies on spectroscopic analysis of its products. In its role as a synthetic intermediate, the structural verification of subsequent products confirms the intended transformation of this compound.
A notable transformation of this compound is its oxidation to 1-tridecyn-3-one. This reaction is a crucial step in the synthesis of certain insect pheromone precursors. scholaris.caresearchgate.netcdnsciencepub.com The progress and outcome of this oxidation are typically monitored and confirmed using a suite of spectroscopic techniques.
Spectroscopic Analysis in the Oxidation of this compound:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are pivotal in tracking the conversion of the secondary alcohol to a ketone. The disappearance of the proton signal associated with the hydroxyl group and the methine proton at the C-3 position, along with the appearance of new signals corresponding to the alpha-protons adjacent to the newly formed carbonyl group, provides clear evidence of the reaction's progress. For instance, in the synthesis of 1-tridecyn-3-one from this compound, the multiplet for the carbinol proton (CH-OH) at approximately 4.34-4.39 ppm in the ¹H NMR spectrum of this compound is absent in the product spectrum. cdnsciencepub.com The ¹³C NMR spectrum would show a downfield shift of the C-3 carbon from the alcohol region (~62.3 ppm) to the ketone region (~180-200 ppm). cdnsciencepub.com
Infrared (IR) Spectroscopy: IR spectroscopy offers a straightforward method to follow the oxidation. The characteristic broad O-H stretching band of the alcohol, typically found around 3362 cm⁻¹, disappears upon successful oxidation. cdnsciencepub.com Concurrently, a strong C=O stretching band, characteristic of a ketone, appears in the region of 1680-1725 cm⁻¹.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the resulting ketone, ensuring the correct mass for the oxidized product. scholaris.ca
The following table summarizes the key spectroscopic data for this compound, which serves as a baseline for analyzing its transformations. cdnsciencepub.com
| Spectroscopic Data for this compound | |
| Technique | Key Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.34–4.39 (m, 1H, CH-OH), 2.46 (d, 1H, J = 2.2 Hz, C≡CH), 2.03 (br, s, 1H, OH), 1.68–1.75 (m, 2H), 1.42–1.49 (m, 2H), 1.26–1.34 (m, 14H), 0.88 (t, 3H, J = 6.7 Hz) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 85.1, 72.7, 62.3, 37.6, 31.9, 29.6, 29.53, 29.49, 29.3, 29.2, 25.0, 22.7, 14.1 |
| IR (neat, cm⁻¹) | 3362 (br, w, O-H), 3312 (m, C≡C-H), 2955 (m), 2923 (s), 2854 (s, C-H), 1466 (m), 1025 (m, C-O) |
| LRMS (EI, 70 eV) m/z | 55 (100%), 70 (80%), 79 (69%), 93 (56%), 107 (35%), 121 (29%), 135 (11%), 167 (2%), 195 (1%) |
| HRMS (ESI+) | [C₁₃H₂₄NaO]⁺ calc. 219.1725; found 219.1719 |
Investigation of Intermediates and Transition States
The investigation of intermediates and transition states in the reactions of this compound is largely inferred from established mechanisms of similar compounds.
In Oxidation Reactions:
The oxidation of secondary alcohols to ketones, such as the conversion of this compound to 1-tridecyn-3-one using reagents like Dess-Martin periodinane (DMP), is a well-established transformation. scholaris.cacdnsciencepub.com The mechanism of this reaction is understood to proceed through a hypervalent iodine intermediate.
Intermediate: The reaction initiates with the formation of an intermediate by the reaction of the hydroxyl group of this compound with the DMP reagent. This is followed by the abstraction of the methine proton at the C-3 position by the acetate (B1210297) ligand, leading to the collapse of the intermediate, formation of the ketone, and the release of the reduced iodine species. While this intermediate is transient and not typically isolated, its existence is a cornerstone of the accepted mechanism for this class of oxidations.
In Reactions Involving the Alkyne Moiety:
The terminal alkyne of this compound can undergo a variety of reactions, including deprotonation to form an acetylide, which can then act as a nucleophile.
Intermediate: In reactions where the terminal alkyne is deprotonated, for example with a strong base like n-butyllithium, a lithium acetylide intermediate is formed. scholaris.ca This acetylide is a powerful nucleophile used in carbon-carbon bond-forming reactions. The formation of this intermediate is fundamental to the subsequent coupling reactions it can undergo.
Transition States: The transition states in reactions involving this compound, such as the nucleophilic attack of its acetylide derivative on an electrophile, would involve a specific geometry where the interacting orbitals of the nucleophile and electrophile align. While not experimentally observed directly, the stereochemical outcome of such reactions can provide insight into the nature of the transition state. For instance, in Lewis acid-promoted additions of similar alkynes to aldehydes, the reaction is proposed to proceed through a chair-like six-membered ring transition state to explain the observed diastereoselectivity. thieme-connect.de
The following table outlines the proposed intermediates in key transformations of this compound.
| Proposed Intermediates in this compound Reactions | |
| Reaction Type | Proposed Intermediate |
| Oxidation with Dess-Martin Periodinane | Hypervalent iodine adduct |
| Deprotonation of the terminal alkyne | Lithium acetylide of this compound |
| Coupling of the acetylide with an electrophile | Coordination complex involving the acetylide, the electrophile, and any catalyst present |
Further dedicated mechanistic studies, combining kinetic analysis, in-situ spectroscopic monitoring, and high-level computational modeling, would be necessary to definitively elucidate the reaction pathways and characterize the transient species involved in the diverse transformations of this compound.
Advanced Characterization and Structural Elucidation of 1 Tridecyn 3 Ol Derivatives
High-Resolution Spectroscopic Techniques
High-resolution spectroscopy is fundamental in the structural elucidation of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the molecular framework of 1-tridecyn-3-ol derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivatives
NMR spectroscopy is an indispensable tool for determining the precise structure of complex organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
In the ¹H NMR spectrum of a compound like this compound, specific signals would correspond to the different types of protons present. For instance, the proton attached to the alkyne carbon (H-1) would typically appear in a distinct region, while the proton on the carbon bearing the hydroxyl group (H-3) would also have a characteristic chemical shift. The long alkyl chain would show a complex series of overlapping signals. For more complex derivatives, two-dimensional NMR techniques can be employed to resolve these overlapping signals and establish connectivity between different parts of the molecule.
¹³C NMR spectroscopy provides complementary information by showing signals for each unique carbon atom in the molecule. The carbons of the alkyne group (C-1 and C-2) would have characteristic chemical shifts in the range of 60-90 ppm. The carbon atom attached to the hydroxyl group (C-3) would also be clearly identifiable. The numerous methylene (B1212753) carbons in the long alkyl chain would appear as a cluster of peaks.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C-1 (≡CH) | ~2.0-2.5 | ~80-90 |
| C-2 (C≡) | - | ~65-75 |
| C-3 (CH-OH) | ~3.6-4.2 | ~60-70 |
| C-4 to C-12 (-CH₂-) | ~1.2-1.6 | ~20-35 |
| C-13 (-CH₃) | ~0.8-1.0 | ~14 |
| OH | Variable | - |
Note: These are approximate chemical shift ranges and can vary based on the solvent and specific derivative.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. bellevuecollege.edustudymind.co.uk The IR spectrum of this compound and its derivatives would exhibit characteristic absorption bands corresponding to the alkyne and alcohol functionalities.
The key vibrational modes and their expected frequencies are:
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. The broadness is due to hydrogen bonding. spectroscopyonline.com
≡C-H Stretch: A sharp, medium-intensity peak around 3300 cm⁻¹, indicating the presence of a terminal alkyne. libretexts.org
C≡C Stretch: A weak absorption band in the range of 2100-2260 cm⁻¹, which is characteristic of the carbon-carbon triple bond. libretexts.org
C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region, corresponding to the carbon-oxygen single bond of the alcohol.
C-H Stretch (sp³): Strong absorptions just below 3000 cm⁻¹, arising from the C-H bonds of the long alkyl chain. libretexts.org
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Frequency Range (cm⁻¹) | Intensity |
| Alcohol | O-H Stretch | 3200-3600 | Strong, Broad |
| Terminal Alkyne | ≡C-H Stretch | ~3300 | Sharp, Medium |
| Alkyne | C≡C Stretch | 2100-2260 | Weak |
| Alcohol | C-O Stretch | 1000-1260 | Strong |
| Alkane | C-H Stretch | 2850-2960 | Strong |
Mass Spectrometry (MS) for Molecular Structure Confirmation (e.g., HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. docbrown.info High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (196.33 g/mol ). nih.gov Fragmentation patterns in the mass spectrum provide further structural information. Common fragmentation pathways for long-chain alcohols include the loss of a water molecule (M-18) and cleavage of the carbon-carbon bond adjacent to the hydroxyl group. The presence of the alkyne group can also lead to characteristic fragmentation patterns.
Chromatographic Separation and Analysis
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Gas Chromatography and High-Performance Liquid Chromatography are particularly valuable for the analysis of this compound and its derivatives. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal tool for analyzing complex mixtures and determining the purity of compounds. nih.govnih.gov In the analysis of long-chain alcohols like this compound, the sample is vaporized and passed through a capillary column. researchgate.net The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it is ionized and analyzed by the mass spectrometer, providing a mass spectrum that can be used for identification.
For long-chain acetylenic alcohols, derivatization, such as conversion to trimethylsilyl (B98337) (TMS) ethers, is sometimes employed to increase volatility and improve chromatographic separation. nih.gov
High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation of compounds that are not easily vaporized, including the separation of stereoisomers. mdpi.comcsic.es Since this compound contains a chiral center at the C-3 position, it can exist as a pair of enantiomers. The separation of these enantiomers is often achieved using a chiral stationary phase (CSP) in the HPLC column. sigmaaldrich.com
The choice of the chiral stationary phase and the mobile phase composition are critical for achieving good separation of the enantiomers. csic.es By comparing the retention times of the sample with those of known standards, the enantiomeric composition of a mixture can be determined. This is particularly important in fields where the biological activity of a compound is dependent on its stereochemistry.
Chiroptical Spectroscopy for Enantiomeric Purity Determination (e.g., ECD)
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. nih.gov Unlike conventional spectroscopy, chiroptical methods are sensitive to the three-dimensional arrangement of atoms, making them indispensable for determining the absolute configuration (AC) and assessing the enantiomeric purity of chiral compounds such as derivatives of this compound. nih.govnih.gov The two most prominent techniques in this field are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). nih.gov
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet-visible region. nih.gov For molecules like this compound, which lack a strong chromophore, direct ECD analysis is often challenging. A powerful and widely used approach to circumvent this is the exciton (B1674681) chirality method. This involves introducing a chromophoric group, such as a benzoate (B1203000) or naphthoate, into the molecule by derivatizing the hydroxyl group. The spatial interaction between the newly introduced chromophore and another π-system in the molecule (like the alkyne or another aromatic group) generates a coupled oscillator system, resulting in a characteristic bisignate ECD signal, known as a Cotton effect (CE). The sign of this split Cotton effect is directly related to the absolute stereochemistry at the carbinol center. nih.govresearchgate.net
Research on acetylenic 2-amino-3-alcohols, which are structurally related to derivatives of this compound, demonstrates the utility of this method. researchgate.netacs.org In one study, the absolute configuration of an acetylenic amino alcohol was established by converting it into an N,O-bis-(2-naphthoyl) derivative. researchgate.net The resulting ECD spectrum exhibited a distinct negative split Cotton effect, allowing for the unambiguous assignment of the (R)-configuration. researchgate.net The intensity of the Cotton effects, measured as the change in molar extinction coefficient (Δε), provides the basis for this analysis. researchgate.net
It is crucial to recognize that molecular conformation plays a critical role in the observed ECD spectrum. nih.gov Different stable conformations of the same molecule can produce significantly different, or even mirror-image, ECD spectra for the same absolute configuration. nih.gov Therefore, computational modeling using Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) is often employed to predict the ECD spectra for possible conformations and compare them with experimental data for a confident structural assignment. nih.govrsc.org
Table 1: ECD Spectral Data for a Chromophoric Derivative of a Chiral Acetylenic Alcohol
| Derivative | Chromophores | Solvent | Observed Cotton Effects (λ in nm (Δε)) | Assigned Configuration |
|---|---|---|---|---|
| (R)-N,O-bis-(2-naphthoyl) C6 Acetylenic Amino Alcohol | 2-Naphthoate, Naphthimide | TFE | 216 (+24.7), 240 (+25.8), 259 (-31.8) | R |
Vibrational Circular Dichroism (VCD)
VCD is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. nih.gov A significant advantage of VCD is that it probes the chirality of the entire molecule through its fundamental vibrational modes, meaning derivatization with a chromophore is not required. nih.gov This makes it a powerful tool for the direct stereochemical analysis of chiral molecules, including acetylenic alcohols. nih.govunige.ch
The standard methodology involves a synergistic approach combining experimental VCD spectroscopy with quantum chemical calculations. nih.govunige.ch The experimental VCD spectrum of the enantiopure compound is recorded and compared with the theoretically predicted spectrum for a known configuration (e.g., the R-enantiomer). unige.ch A high degree of similarity between the experimental and calculated spectra, particularly the agreement in the signs and relative intensities of the VCD bands, provides high confidence in assigning the absolute configuration. unige.ch
Furthermore, VCD spectroscopy can be effectively used for the quantitative determination of enantiomeric excess (% ee). rsc.org By preparing a series of samples with known varying ratios of the two enantiomers, a calibration curve can be constructed by plotting the intensity of a well-resolved VCD band against the % ee. rsc.org The linear regression from this data allows for the accurate determination of the enantiomeric purity of an unknown sample by simply measuring its VCD intensity. rsc.org
Table 2: Comparison of Chiroptical Spectroscopy Techniques for Chiral Alcohols
| Feature | Electronic Circular Dichroism (ECD) | Vibrational Circular Dichroism (VCD) |
|---|---|---|
| Principle | Differential absorption of circularly polarized UV-Vis light by chromophores. nih.gov | Differential absorption of circularly polarized IR light by vibrational modes. nih.gov |
| Derivatization | Often required for molecules lacking a strong chromophore (e.g., using benzoates). nih.govresearchgate.net | Generally not required; analyzes the fundamental molecular structure. nih.gov |
| Primary Application | Determination of absolute configuration, especially via exciton coupling. researchgate.netacs.org | Determination of absolute configuration and solution-state conformation. nih.gov |
| Quantitative Analysis | Can be used for quantitative analysis of enantiomeric purity. nih.gov | Proven methodology for determining enantiomeric excess (% ee) via calibration. rsc.org |
| Computational Support | TDDFT calculations are crucial for interpreting spectra and accounting for conformation. nih.gov | DFT calculations are essential for predicting the spectrum to compare with experimental data. unige.ch |
Both ECD and VCD are powerful, non-destructive techniques that provide detailed insight into the stereochemical nature of this compound derivatives. Their complementary application, often combined with theoretical calculations, represents the state-of-the-art approach for unambiguous structural elucidation and enantiomeric purity assessment. nih.govnih.gov
Applications of 1 Tridecyn 3 Ol in Complex Molecule Synthesis
Role as a Key Intermediate in Natural Product Synthesis
The utility of 1-tridecyn-3-ol is prominently highlighted in its application as a precursor for the synthesis of various natural products, particularly those with long carbon chains and specific stereochemistry.
This compound has been instrumental in the synthesis of several insect pheromones, which are often long-chain unsaturated compounds. scielo.sa.crrsc.org Its structure provides a ready-made C13 backbone that can be strategically modified to achieve the desired carbon chain length and functional groups of the target pheromone.
A notable example is the synthesis of a precursor for the pheromone of the whitemarked tussock moth (Orgyia leucostigma). scholaris.caresearchgate.net In this synthesis, this compound is prepared by the reaction of undecanal (B90771) with ethynylmagnesium bromide. scholaris.ca The resulting alkynol is then oxidized to 1-tridecyn-3-one, which serves as a key intermediate for further elaboration into the final pheromone precursor. scholaris.caresearchgate.netresearchgate.net This multi-step process underscores the importance of this compound as a foundational element in constructing the complex carbon skeleton of the pheromone. scholaris.caresearchgate.net
Furthermore, derivatives of this compound, such as (S)-1-tridecyn-3-yl acetate (B1210297), have been utilized in the synthesis of other lepidopteran sex pheromones. researchgate.net For instance, the synthesis of (6Z,9Z,11R)-6,9-heneicosadien-11-ol, a sex pheromone component of Orgyia detrita, has been achieved using (R)-1-tridecyn-3-ol as a chiral starting material. researchgate.net The stereochemistry at the C-3 position of the tridecynol is crucial for establishing the correct stereochemistry in the final pheromone product.
The table below summarizes key pheromone components synthesized using this compound and its derivatives.
| Pheromone Component | Target Insect | Role of this compound Derivative |
| (Z,Z)-6,9-heneicosadien-11-one precursor | Whitemarked Tussock Moth (Orgyia leucostigma) | Starting material for the synthesis of 1-tridecyn-3-one, a key intermediate. scholaris.caresearchgate.net |
| (6Z,9Z,11R)-6,9-heneicosadien-11-ol | Orgyia detrita | (R)-1-Tridecyn-3-ol used as a chiral building block. researchgate.net |
| (Z)-5-Dodecenyl acetate | Peach Twig Borer | While not a direct synthesis from this compound, related long-chain alkynols are precursors. google.comthegoodscentscompany.com |
| (Z,E)-9,11- and (Z,E)-9,12-tetradecadienyl acetate | Spodoptera litura | General synthetic strategies for lepidopteran pheromones often involve alkynol intermediates. researchgate.netnih.govecocenter.mdentomol.org |
Beyond pheromones, this compound and related alkynols are precursors to other biologically significant molecules. The terminal alkyne and hydroxyl functionalities allow for the introduction of various pharmacophores and structural motifs found in natural products with medicinal properties. For example, long-chain alcohols and their derivatives, which can be accessed from alkynol precursors, have been identified in various plant extracts and are known to possess a range of biological activities. researchgate.net
Research has shown that 2-alkynoic fatty acids, which can be synthesized from terminal alkynes, exhibit antiprotozoal activity. The carbon backbone of this compound provides a suitable starting point for the synthesis of such modified fatty acids.
Utilization in the Construction of Advanced Organic Scaffolds
The reactivity of the alkyne and alcohol groups in this compound makes it a valuable building block for the construction of more complex and diverse organic structures. sigmaaldrich.com
The triple bond in this compound is a versatile functional group that can be transformed into a variety of other functionalities. masterorganicchemistry.com One of the most common applications is its conversion to alkenes with specific stereochemistry. nih.gov
Synthesis of (Z)-Alkenes: Partial hydrogenation of the alkyne using a poisoned catalyst, such as Lindlar's catalyst, results in the formation of a cis or (Z)-alkene. This method is crucial for the synthesis of many natural products, including insect pheromones, where the biological activity is highly dependent on the geometry of the double bond. masterorganicchemistry.com
Synthesis of (E)-Alkenes: Alternatively, reduction of the alkyne with sodium in liquid ammonia (B1221849) affords the trans or (E)-alkene. masterorganicchemistry.com This provides access to a different set of stereoisomers, expanding the synthetic utility of this compound.
Chain Elongation: The terminal alkyne can be deprotonated and reacted with various electrophiles, such as alkyl halides, to extend the carbon chain. masterorganicchemistry.com This allows for the synthesis of a wide range of long-chain alkynes and, subsequently, other long-chain molecules.
The stereoselective synthesis of dienes is another important application. mdpi.comnih.gov By combining the stereocontrolled reduction of the alkyne with other carbon-carbon bond-forming reactions, complex diene systems, which are present in numerous natural products, can be constructed. mdpi.com
While the direct application of this compound in the synthesis of heterocyclic compounds is not as extensively documented as its use in acyclic systems, its functional groups provide potential entry points into various heterocyclic systems. The alkyne moiety can participate in cycloaddition reactions, and the hydroxyl group can be used to form ether or ester linkages, which can be part of a heterocyclic ring. For instance, the synthesis of certain substituted quinolones has involved the use of alkynyl intermediates. mdpi.com
Applications in Materials Chemistry and Polymer Science
The terminal alkyne functionality of this compound and related compounds suggests potential applications in materials science, particularly in the realm of polymer synthesis. Terminal alkynes can undergo polymerization reactions to form polyalkynes, which may exhibit interesting electronic and optical properties. While specific research on the polymerization of this compound is not widely reported, the broader class of terminal alkynes is recognized for its utility in creating functional polymers. wou.edu The hydroxyl group in this compound could also be used to incorporate this long-chain aliphatic alkyne into polyesters or polyurethanes, potentially modifying the properties of these materials.
Computational and Theoretical Studies of 1 Tridecyn 3 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1-tridecyn-3-ol. scispace.comresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. physchemres.orgwuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. physchemres.orgirjweb.com A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive. ajchem-a.com
For this compound, the alkyne and hydroxyl functional groups are expected to be the primary sites of reactivity. The HOMO is likely localized around the π-system of the carbon-carbon triple bond and the lone pairs of the oxygen atom, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed around the acetylenic proton and the carbon atoms of the alkyne, suggesting these are potential sites for nucleophilic attack.
Global reactivity descriptors, such as electronegativity, chemical potential, hardness, softness, and the electrophilicity index, can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. irjweb.comajchem-a.com While specific DFT studies on this compound are not widely available in published literature, data for a related compound, 2-tridecyn-1-ol, have been calculated in the context of larger QSAR studies, providing an example of the types of values that can be obtained. ias.ac.inarxiv.orgresearchgate.net
Table 1: Calculated Quantum Chemical Properties for Acetylenic Alcohols This table presents data for a related compound to illustrate the types of parameters obtained from quantum chemical calculations, as specific literature for this compound is not available.
| Compound | HOMO (eV) | LUMO (eV) | Electrophilicity (ω) | Reference |
| 2-tridecyn-1-ol | - | 0.1450 | 0.3238 | ias.ac.inresearchgate.net |
Note: The energy of the lowest unoccupied molecular orbital (ELUMO) and the electrophilicity index (ω) are presented. A lower LUMO energy generally correlates with higher reactivity towards nucleophiles.
The molecular electrostatic potential (MEP) map is another valuable output of quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions. irjweb.com
Molecular Dynamics Simulations of Conformational Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comcresset-group.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational flexibility and dynamic behavior of molecules like this compound. biorxiv.org
The long, flexible decyl chain of this compound can adopt numerous conformations in different environments. MD simulations can predict the most stable conformers and the energy barriers between them. This is achieved by analyzing the trajectory of the molecule over time, monitoring parameters such as dihedral angles, radius of gyration, and end-to-end distance. nih.gov
For flexible molecules, understanding the accessible conformations is key to predicting how they will interact with other molecules, such as biological receptors or reactants in a solvent. whiterose.ac.uk For instance, in an aqueous environment, the hydrophobic alkyl chain and the hydrophilic alcohol group will influence the molecule's folding and orientation. MD simulations can model these solvent effects explicitly, providing a more realistic picture of the molecule's behavior. mdpi.com
While specific MD simulation studies on this compound are not present in the available literature, the methodology has been successfully applied to other flexible molecules to determine conformational preferences and lifetimes of different states. mdpi.com Such a study on this compound would reveal the preferred three-dimensional structures, the flexibility of the alkyl chain, and the dynamics of the hydroxyl and alkyne groups.
Table 2: Predicted Conformational and Structural Properties of this compound This table is based on computationally predicted values from chemical databases, illustrating properties relevant to conformational analysis.
| Property | Predicted Value | Significance in Conformational Analysis | Reference |
| Rotatable Bond Count | 9 | Indicates a high degree of flexibility and a large number of possible conformations. | nih.gov |
| Topological Polar Surface Area | 20.2 Ų | Influences intermolecular interactions and solubility, which in turn affect conformational preferences in different media. | nih.gov |
| XLogP3-AA | 4.7 | The logarithm of the octanol/water partition coefficient, which reflects the molecule's hydrophobicity and influences its folding in aqueous vs. nonpolar environments. | nih.gov |
Reaction Modeling and Prediction of Stereochemical Outcomes
Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound and to predict their stereochemical outcomes. This is particularly relevant for reactions at the chiral center (C3) or additions across the alkyne bond.
By mapping the potential energy surface (PES) of a reaction, computational methods can identify transition states, intermediates, and products. The calculated energy barriers associated with different reaction pathways allow for the prediction of the most favorable route and the expected product distribution. For reactions involving the creation of new stereocenters, these models can predict the diastereoselectivity or enantioselectivity. acs.org
For example, in the reduction of the alkyne in this compound to an alkene, computational modeling could predict the cis or trans selectivity based on the catalyst and reaction conditions. Similarly, for nucleophilic additions to the carbonyl group that could be formed by oxidation of the secondary alcohol, the stereochemical outcome could be modeled to predict the favored diastereomer.
While no specific reaction modeling studies for this compound are documented, the principles have been applied to similar systems. For instance, self-consistent reaction field (SCRF) models can be used to account for solvent effects on the diastereoselectivity of reactions. acs.org
Structure-Activity Relationship (SAR) Studies based on Computational Data
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. oncodesign-services.comtechnologynetworks.com Computational SAR, often in the form of Quantitative Structure-Activity Relationships (QSAR), uses statistical methods to build mathematical models that correlate calculated molecular descriptors with observed activity. nih.govmdpi.com
For this compound, a QSAR study would involve calculating a wide range of molecular descriptors, which fall into several categories:
Constitutional descriptors: Molecular weight, atom counts.
Topological descriptors: Indices that describe the connectivity of the molecule.
Geometrical descriptors: Properties related to the 3D structure, such as surface area and volume.
Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, and partial charges. ias.ac.inresearchgate.net
These descriptors for this compound and a series of structurally related compounds would be statistically correlated with their measured biological activity (e.g., antimicrobial, antifungal, or cytotoxic effects). The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues by identifying the key structural features that influence activity. nih.govresearchgate.net
Although no specific computational SAR studies on this compound have been published, the general methodology is well-established. oncodesign-services.comtechnologynetworks.com The predicted properties in the table below are examples of descriptors that would be used in such a study.
Table 3: Computationally Predicted Descriptors for SAR Analysis of this compound and a Related Isomer
Future Research Directions and Translational Potential for 1 Tridecyn 3 Ol
Exploration of Novel Catalytic Systems for Efficient Synthesis
The synthesis of 1-Tridecyn-3-ol is a critical area for advancement. While traditional methods involving the addition of ethynylmagnesium bromide to undecanal (B90771) have demonstrated high yields, future research is poised to explore more efficient and sustainable catalytic systems. scholaris.ca
Key Research Areas:
Asymmetric Catalysis: A significant frontier is the development of chiral catalysts to produce enantiomerically pure (R)- or (S)-1-Tridecyn-3-ol. researchgate.net This is crucial for applications in pharmaceuticals and biologically active molecules where stereochemistry is paramount. Research into chiral ligands, such as those derived from amino alcohols, in conjunction with metal catalysts could lead to highly enantioselective synthetic routes. researchgate.net
Transition Metal Catalysis: Further investigation into palladium-catalyzed coupling reactions could optimize industrial-scale production, focusing on catalyst efficiency, turnover number, and milder reaction conditions. Exploring other transition metals like copper, gold, or iridium may offer alternative catalytic cycles with unique selectivities and functional group tolerances.
Biocatalysis: The use of enzymes, such as lipases, for the kinetic resolution of racemic this compound presents a green and highly selective approach to obtaining enantiopure forms. acs.org Future work could focus on discovering or engineering novel enzymes with enhanced activity and stability for this specific substrate.
| Catalytic Approach | Potential Advantages | Key Research Focus |
| Asymmetric Catalysis | Access to enantiomerically pure isomers | Development of novel chiral ligands and metal complexes |
| Transition Metal Catalysis | High efficiency and scalability | Catalyst optimization, exploring alternative metals |
| Biocatalysis | High selectivity, green chemistry | Enzyme discovery and engineering |
Development of New Reactions and Transformations
The reactivity of the alkyne and alcohol functionalities in this compound opens the door to a wide array of chemical transformations. Future research will likely focus on harnessing this reactivity to synthesize novel and complex molecules.
Prospective Transformations:
Oxidation and Reduction: Controlled oxidation of the secondary alcohol to 1-Tridecyn-3-one serves as a key step in the synthesis of pheromones and other natural products. researchgate.net Conversely, selective reduction of the alkyne to either a cis- or trans-alkene, or full reduction to the corresponding alkane, provides access to a variety of saturated and unsaturated long-chain alcohols.
Coupling Reactions: The terminal alkyne is a prime candidate for various coupling reactions, such as Sonogashira, Glaser, and Click reactions, enabling the construction of more complex carbon skeletons.
Cyclization Reactions: Intramolecular cyclization reactions could be explored to generate novel heterocyclic or carbocyclic compounds, which are common motifs in biologically active molecules.
Derivatization of the Hydroxyl Group: Conversion of the alcohol to ethers, esters, or other functional groups can modify the compound's physical and chemical properties, leading to new applications in materials science and as synthetic intermediates.
Integration into Flow Chemistry and Automation for Scalability
To translate the laboratory-scale synthesis of this compound and its derivatives into industrial production, the adoption of flow chemistry and automation is essential. chemanager-online.com Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, consistency, and yield. syrris.jp
Automated systems can facilitate high-throughput screening of reaction conditions and catalysts, accelerating the optimization process. chemanager-online.com The integration of in-line purification and analysis techniques would further streamline the manufacturing process, making it more efficient and cost-effective. chemanager-online.combeilstein-journals.org This is particularly relevant for the synthesis of fine chemicals and pharmaceutical intermediates where quality control is critical.
Interdisciplinary Research with Bioorganic and Materials Science Fields
The unique properties of this compound make it an attractive candidate for interdisciplinary research.
Bioorganic Chemistry: As a precursor to insect pheromones, this compound plays a role in the development of sustainable pest management strategies. scholaris.caresearchgate.net Further research could explore its potential as a building block for other biologically active molecules, such as antifungal or antibacterial agents. The presence of similar long-chain alkynols in some plant essential oils suggests potential biological activities worth investigating. mdpi.com
Materials Science: The terminal alkyne functionality allows for the incorporation of this compound into polymers and other materials through polymerization or surface modification reactions. This could lead to the development of novel materials with tailored properties, such as hydrophobicity, thermal stability, or biocompatibility.
Unexplored Biological Pathways and Mechanistic Contributions (excluding human clinical studies)
While the direct biological roles of this compound are not extensively studied, related long-chain alcohols and alkynes have been identified in various biological contexts, suggesting potential avenues for investigation.
Research has associated a related compound, 1-tridecyn-4-ol, with chemical communication in honey bees. hpst.cz This points to a possible role for this compound or its derivatives in insect chemical ecology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
